molecular formula C18H16Cr2N2O7 B1588902 Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium CAS No. 56549-24-7

Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium

Cat. No.: B1588902
CAS No.: 56549-24-7
M. Wt: 476.3 g/mol
InChI Key: PYEIMZCGCWSHSV-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium: is a complex chemical compound with the molecular formula C12H12Cr2N2O11 . This compound is known for its unique structure, which includes two chromium atoms in different oxidation states, coordinated with oxygen atoms and a quinolin-1-ium moiety. It is often used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

Quinolinium dichromate primarily targets organic compounds, specifically aromatic acids and dicarboxylic acids . The compound’s role is to act as an oxidizing agent, facilitating the oxidation of these organic compounds .

Mode of Action

Quinolinium dichromate interacts with its targets through a process of oxidation . In an acid medium, quinolinium dichromate oxidizes aromatic acids to the corresponding hydroxybenzoic acids, and dicarboxylic acids to the corresponding semialdehydes . The rate of the reaction is proportional to the concentrations of the target (the organic compound), quinolinium dichromate, and the acid .

Biochemical Pathways

The oxidation process facilitated by quinolinium dichromate affects the biochemical pathways of the target compounds. For aromatic acids, the oxidation results in the formation of hydroxybenzoic acids . For dicarboxylic acids, the oxidation leads to the formation of semialdehydes . These transformations can have downstream effects on the biochemical pathways in which these compounds are involved.

Pharmacokinetics

The rate of the oxidation reaction it facilitates is known to be dependent on the concentrations of the target compound, quinolinium dichromate itself, and the acid present . This suggests that the bioavailability of quinolinium dichromate may be influenced by these factors.

Result of Action

The result of quinolinium dichromate’s action is the oxidation of the target compounds. This leads to the transformation of aromatic acids into hydroxybenzoic acids and dicarboxylic acids into semialdehydes . These transformations can have significant molecular and cellular effects, depending on the role of the original and resulting compounds in biological systems.

Action Environment

The action of quinolinium dichromate is influenced by the environmental factors present during the reaction. The medium in which the reaction takes place, specifically its acidity, plays a crucial role . The reaction occurs in an acid medium and the rate of the reaction is proportional to the concentration of the acid . Therefore, the efficacy and stability of quinolinium dichromate’s action can be influenced by the acidity of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium typically involves the reaction of chromium trioxide with quinoline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the proper formation of the desired compound. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include acetonitrile or dichloromethane.

    Oxidizing Agent: Hydrogen peroxide or sodium periodate is often used as the oxidizing agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process typically includes:

    Batch Reactors: Large batch reactors are used to carry out the reaction under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include primary and secondary alcohols, with reaction conditions involving mild heating and the presence of a solvent like acetonitrile.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution Reactions: Ligands such as phosphines or amines can be used to replace existing ligands around the chromium atoms.

Major Products Formed

    Oxidation: Aldehydes and ketones are the major products formed from the oxidation of alcohols.

    Reduction: Reduced chromium complexes are formed.

    Substitution: New chromium-ligand complexes are formed.

Scientific Research Applications

Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium has several scientific research applications, including:

Comparison with Similar Compounds

Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a quinolin-1-ium moiety, providing distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7N.2Cr.7O/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;;;;;;;/h2*1-7H;;;;;;;;;/q;;;;;;;;;2*-1/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEIMZCGCWSHSV-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[NH+]2.C1=CC=C2C(=C1)C=CC=[NH+]2.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cr2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466755
Record name Quinolinium dichromate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56549-24-7
Record name Quinolinium dichromate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromic acid (H2Cr2O7), compd. with quinoline (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium
Reactant of Route 2
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium
Reactant of Route 3
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium
Reactant of Route 4
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium
Reactant of Route 5
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium
Reactant of Route 6
Oxido-(oxido(dioxo)chromio)oxy-dioxochromium;quinolin-1-ium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.